N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications
Dopamine Agonist Properties
Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, compounds structurally related to tetrahydroquinolines, has shown dopamine-like activity, indicating potential applications in modulating dopamine receptors, which could be relevant for neurological conditions (Jacob et al., 1981).
Orexin Receptor Antagonism
Studies on compounds affecting orexin receptors, which play a significant role in sleep-wake regulation, suggest that selective blockade of these receptors can promote sleep, offering insights into sleep disorders' pharmacological management (Dugovic et al., 2009).
Anticancer and Antitumor Agents
The development of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents highlights the structural utility of quinolines in synthesizing compounds with moderate to high levels of antitumor activities (Fang et al., 2016).
Antimalarial Activity
Quinoline derivatives have been explored for their antimalarial properties, with certain compounds showing promising activity against resistant strains of Plasmodium, suggesting potential for developing new antimalarial drugs (Werbel et al., 1986).
Neurokinin-1 Receptor Antagonism
Research on water-soluble neurokinin-1 receptor antagonists suitable for various administrations indicates potential applications in managing emesis and depression, demonstrating the versatility of quinoline derivatives in targeting different receptor pathways (Harrison et al., 2001).
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-3-12-27-13-4-5-18-14-17(7-9-21(18)27)10-11-25-22(28)23(29)26-20-15-19(24)8-6-16(20)2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNHNJOBOYADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.